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Compound of Interest

Compound Name: Pip5K1C-IN-1

Cat. No.: B12378734 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Pip5K1C-IN-1, a highly potent inhibitor of Phosphatidylinositol-

4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), against other lipid kinases. The information

is supported by experimental data and detailed methodologies.

Pip5K1C is a critical enzyme in the phosphoinositide signaling pathway, catalyzing the

conversion of phosphatidylinositol 4-phosphate (PI(4)P) to phosphatidylinositol 4,5-

bisphosphate (PI(4,5)P2).[1] This lipid second messenger plays a crucial role in a multitude of

cellular processes, including signal transduction, cytoskeletal dynamics, and membrane

trafficking.[1] Dysregulation of PIP5K1C activity has been implicated in various diseases,

including cancer and chronic pain, making it a compelling target for therapeutic intervention.[2]

Pip5K1C-IN-1, also identified as Compound 30, has emerged as a highly potent and selective

inhibitor of PIP5K1C, with a reported IC50 of 0.80 nM.[3]

Selectivity Profile of Pip5K1C-IN-1 and a Related
Inhibitor
The selectivity of a kinase inhibitor is a paramount parameter in drug development, as off-target

effects can lead to unforeseen side effects. Pip5K1C-IN-1 (Compound 30) has demonstrated a

high degree of selectivity. In a broad screening panel, it was found to be a highly selective

inhibitor of PIP5K1C, exhibiting less than 50% inhibition against a panel of 13 other lipid

kinases and over 200 protein kinases when tested at a concentration of 1 µM.[2]
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While a detailed public dataset for Pip5K1C-IN-1 against a comprehensive lipid kinase panel is

not readily available, the selectivity profile of another well-characterized and selective PIP5K1C

inhibitor, UNC3230, offers valuable comparative insights. UNC3230, with an IC50 of

approximately 41 nM for PIP5K1C, has been extensively profiled and shows a clear selectivity

window.[1][4]

Table 1: Comparative Selectivity Profile of UNC3230 against other Lipid Kinases

Kinase Target IC50 / Kd
% Inhibition @ 10
µM

Reference

PIP5K1C ~41 nM (IC50) - [1]

PIP4K2C <0.2 µM (Kd) - [1][4]

PIP5K1A - No interaction [1][4]

PI3Ks - Not inhibited [1][4]

Data for UNC3230 is presented as a surrogate for a highly selective PIP5K1C inhibitor due to

the limited public availability of a detailed quantitative table for Pip5K1C-IN-1 (Compound 30).

Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust and accurate

biochemical assays. The following are summaries of key experimental methods used in the

characterization of PIP5K1C inhibitors.

Microfluidic Mobility Shift Assay (MSA) for Kinase
Activity
This assay is a high-throughput method used to measure the activity of kinases by detecting

the conversion of a substrate to a product based on differences in their electrophoretic mobility.

[1][5]

Principle: A fluorescently labeled substrate peptide (e.g., PI(4)P) is incubated with the kinase

(e.g., PIP5K1C) and ATP. The kinase phosphorylates the substrate, resulting in a change in its

net charge and size. The reaction mixture is then introduced into a microfluidic chip where an
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electric field is applied. The substrate and the phosphorylated product are separated based on

their different mobilities and detected by fluorescence. The ratio of the product to the sum of

substrate and product is used to determine the percent conversion, which reflects the kinase

activity.[6][7]

General Protocol:

Reaction Setup: In a multi-well plate, the kinase, fluorescently labeled substrate, ATP, and

the test compound (inhibitor) are combined in a reaction buffer.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Separation and Detection: An aliquot of the reaction mixture is automatically sampled and

injected into the microfluidic chip. The substrate and product are separated by

electrophoresis and detected by a laser-induced fluorescence detector.[6]

Data Analysis: The peak areas of the substrate and product are integrated to calculate the

percent conversion. IC50 values for inhibitors are determined by measuring the percent

inhibition of kinase activity at various inhibitor concentrations.

KiNativ™ Platform for In-Cell Kinase Profiling
The KiNativ™ platform is a powerful chemoproteomic technology used to profile the interaction

of inhibitors with native kinases within a complex biological sample, such as a cell lysate.[2][8]

[9]

Principle: This method utilizes an ATP-biotin probe that covalently binds to a conserved lysine

residue in the active site of active kinases. In the presence of a competitive inhibitor, the

binding of the ATP-biotin probe to the target kinase is reduced. The biotin-labeled kinases are

then enriched using streptavidin, and the relative abundance of each kinase is quantified by

mass spectrometry. This allows for the determination of the inhibitor's binding affinity and

selectivity across a large portion of the kinome in its native state.[9][10]

General Workflow:

Lysate Preparation: Cells or tissues are lysed to release the native kinases.
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Inhibitor Incubation: The lysate is incubated with the test inhibitor at various concentrations.

Probe Labeling: The ATP-biotin probe is added to the lysate, where it labels the active

kinases that are not occupied by the inhibitor.

Enrichment and Digestion: Biotinylated proteins are captured using streptavidin beads. The

captured proteins are then digested into peptides.

Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-

mass spectrometry (LC-MS) to identify and quantify the labeled kinases.

Selectivity Profile Generation: The degree of inhibition for each kinase is determined by

comparing the amount of labeled kinase in the presence and absence of the inhibitor.

Visualizing the PIP5K1C Signaling Pathway and
Experimental Workflow
To better understand the biological context of PIP5K1C and the methods used to study its

inhibitors, the following diagrams were generated using the DOT language for Graphviz.
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Caption: The PIP5K1C signaling pathway.
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Caption: Experimental workflow for kinase inhibitor selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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